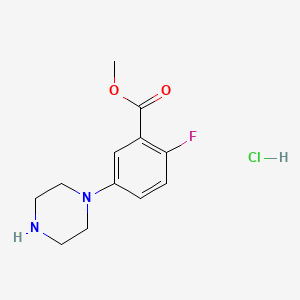
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl substituents on the pyrazole ring.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Coupling reactions: The final step involves coupling the pyrazole derivative with an appropriate amino acid precursor to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Pathway interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the chloro group on the pyrazole ring.
2-Amino-3-(1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks both the chloro and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chloro and methyl groups on the pyrazole ring, along with the cyclopropyl group, makes 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid unique
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-14(13-6)5-10(12,9(15)16)7-2-3-7/h4,7H,2-3,5,12H2,1H3,(H,15,16) |
InChI Key |
XEEYODLUDRZCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


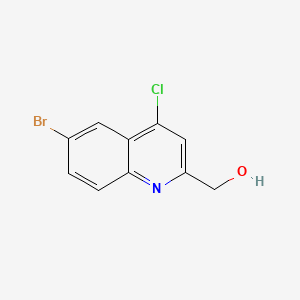
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
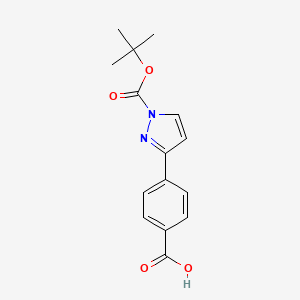
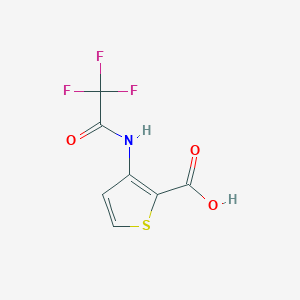

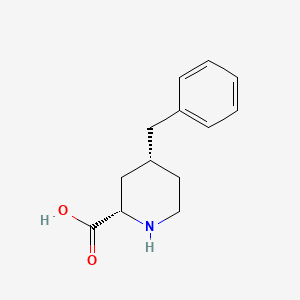
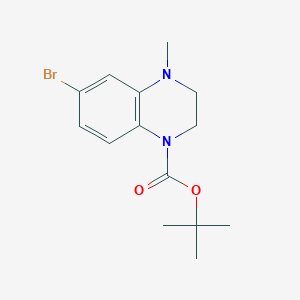
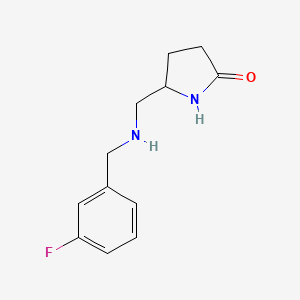
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)
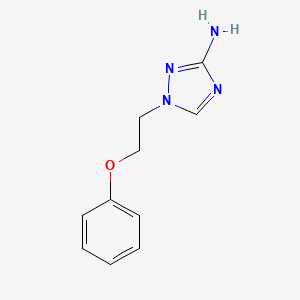
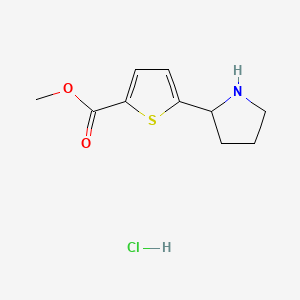
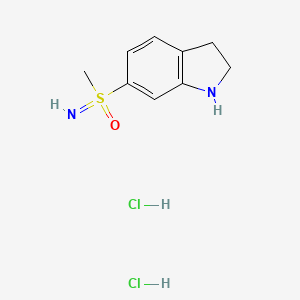
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
